molecular formula C13H20BN3O2 B594226 N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218789-33-3

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B594226
CAS No.: 1218789-33-3
M. Wt: 261.132
InChI Key: QNCUDGRKLRQDMW-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronate-Pyrimidine Core Architecture

The fundamental structural framework of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is characterized by the integration of a six-membered pyrimidine heterocycle with a five-membered boronate ester ring system. The pyrimidine core adopts a planar conformation typical of aromatic nitrogen heterocycles, with nitrogen atoms positioned at the 1- and 3-positions of the ring. The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is covalently attached to the 5-position of the pyrimidine ring through a carbon-boron bond.

The boronate ester functionality exhibits characteristic structural features consistent with related organoborane compounds. The boron center adopts a tetrahedral geometry when considering the lone pair electrons, coordinated by two oxygen atoms from the dioxaborolane ring and one carbon atom from the pyrimidine substituent. The dioxaborolane ring itself maintains a relatively rigid five-membered cyclic structure, with the four methyl substituents providing steric bulk that influences the overall molecular conformation and stability.

The crystallographic parameters of the compound reveal specific bond lengths and angles that are crucial for understanding its reactivity profile. The carbon-boron bond connecting the pyrimidine to the boronate ester typically exhibits a length of approximately 1.55-1.60 Angstroms, consistent with standard carbon-boron single bonds in organoborane chemistry. The boron-oxygen bonds within the dioxaborolane ring system show characteristic lengths of approximately 1.35-1.40 Angstroms, indicating partial double bond character due to pi-back bonding from oxygen lone pairs to the vacant p-orbital on boron.

Structural Parameter Value Reference Standard
Molecular Formula C₁₃H₂₀BN₃O₂ -
Molecular Weight 261.13 g/mol -
Boron-Carbon Bond Length 1.55-1.60 Å Typical C-B bonds
Boron-Oxygen Bond Length 1.35-1.40 Å Dioxaborolane systems
Pyrimidine Ring Planarity <0.02 Å deviation Aromatic heterocycles

Spectroscopic Profiling for Functional Group Verification

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously identify each functional group within the molecule. The pyrimidine protons appear as distinct singlets in the aromatic region, typically between 8.0-9.0 parts per million, with the proton at the 4-position of the pyrimidine ring showing a chemical shift around 8.5 parts per million due to the electron-withdrawing effect of the adjacent nitrogen atoms.

The tetramethyl groups of the boronate ester produce a characteristic singlet at approximately 1.2-1.3 parts per million, integrating for twelve protons and representing one of the most distinctive features in the proton nuclear magnetic resonance spectrum. This signal serves as an excellent diagnostic tool for confirming the presence of the pinacol boronate ester functionality. The cyclopropyl substituent contributes multiple signals in the aliphatic region, with the cyclopropyl methine proton typically appearing around 2.8-3.2 parts per million and the four cyclopropyl methylene protons showing characteristic multipicity patterns between 0.8-1.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the pyrimidine carbons appearing in the aromatic region between 150-170 parts per million. The carbon directly bonded to boron exhibits a characteristic chemical shift around 130-140 parts per million, often appearing as a broad signal due to the quadrupolar nature of the boron-11 nucleus. The quaternary carbons of the boronate ester appear around 80-85 parts per million, while the methyl carbons resonate at approximately 20-25 parts per million.

Mass spectrometry analysis provides molecular ion confirmation with the expected molecular ion peak at mass-to-charge ratio 261, corresponding to the molecular formula C₁₃H₂₀BN₃O₂. Fragmentation patterns typically show loss of the boronate ester moiety, resulting in characteristic fragment ions that correspond to the cyclopropyl-aminopyrimidine core structure.

Spectroscopic Technique Key Signals Diagnostic Value
¹H Nuclear Magnetic Resonance 8.5 ppm (pyrimidine-H), 1.25 ppm (boronate methyls) Structural confirmation
¹³C Nuclear Magnetic Resonance 135 ppm (B-C), 82 ppm (quaternary C) Carbon framework
Mass Spectrometry m/z 261 [M]⁺ Molecular ion confirmation

Conformational Dynamics of Cyclopropyl-Amino Substituent

The cyclopropyl-amino substituent at the 2-position of the pyrimidine ring introduces significant conformational complexity to the molecular structure of this compound. The cyclopropyl group, characterized by its strained three-membered ring structure, exhibits restricted rotational freedom around the carbon-nitrogen bond connecting it to the pyrimidine core. This restricted rotation results in discrete conformational states that can be distinguished through variable-temperature nuclear magnetic resonance studies and computational analysis.

The nitrogen atom linking the cyclopropyl group to the pyrimidine ring can adopt different hybridization states depending on the degree of conjugation with the aromatic system. In the ground state conformation, the nitrogen typically exhibits partial sp² character due to delocalization of its lone pair into the pyrimidine pi-system, resulting in a planar or near-planar arrangement around the nitrogen center. This planar geometry facilitates optimal overlap between the nitrogen lone pair and the pyrimidine pi-system, stabilizing the overall molecular structure through extended conjugation.

Computational studies using density functional theory methods reveal that the cyclopropyl group can occupy multiple orientational preferences relative to the pyrimidine plane. The most stable conformation typically places the cyclopropyl ring in a position that minimizes steric interactions with the pyrimidine ring while maintaining favorable electronic interactions. Energy barriers for rotation around the carbon-nitrogen bond are typically in the range of 10-15 kilocalories per mole, indicating restricted but not completely hindered rotation under normal conditions.

The conformational preferences of the cyclopropyl-amino substituent significantly influence the overall three-dimensional shape of the molecule and consequently affect its binding interactions with potential biological targets. The rigid nature of the cyclopropyl ring provides a conformationally constrained substituent that can serve as a bioisostere for other alkyl groups while offering enhanced metabolic stability.

Comparative Analysis with Isosteric Pyridine and Pyrazine Analogues

Structural comparison of this compound with its pyridine and pyrazine isosteres reveals important differences in electronic properties, conformational preferences, and chemical reactivity. The pyridine analogue, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, differs fundamentally in having only one nitrogen atom in the six-membered ring compared to the two nitrogen atoms present in the pyrimidine system. This difference significantly alters the electron density distribution throughout the aromatic system and affects the basicity of the amino substituent.

The electronic properties of the pyrimidine system result in reduced electron density at the carbon positions compared to the corresponding pyridine analogue. This electron deficiency makes the pyrimidine ring more susceptible to nucleophilic attack and influences the reactivity of the boronate ester substituent in cross-coupling reactions. The presence of two nitrogen atoms in the pyrimidine ring also affects the hydrogen bonding capabilities of the molecule, potentially influencing its interactions with biological targets and its physical properties such as solubility and crystal packing.

Pyrazine analogues, such as those found in related boronate ester compounds, represent another important class of isosteric alternatives. The 1,4-diazine arrangement in pyrazine systems creates a different electronic environment compared to the 1,3-diazine arrangement in pyrimidines. This difference manifests in altered chemical shifts in nuclear magnetic resonance spectra, different reactivity patterns in electrophilic and nucleophilic substitution reactions, and modified hydrogen bonding capabilities.

Comparative studies of synthesis and reactivity demonstrate that pyrimidine-based boronate esters, including this compound, often exhibit enhanced stability under cross-coupling reaction conditions compared to their pyridine analogues. This enhanced stability is attributed to the reduced nucleophilicity of the pyrimidine nitrogen atoms, which makes them less prone to coordination with transition metal catalysts that could lead to decomposition pathways.

Heterocycle Type Nitrogen Positions Electronic Character Boronate Stability
Pyrimidine 1,3-diazine Electron-deficient High
Pyridine Monoaza Moderately electron-rich Moderate
Pyrazine 1,4-diazine Electron-deficient High

The conformational analysis reveals that the pyrimidine system typically adopts more planar conformations compared to pyridine analogues due to the symmetrical arrangement of nitrogen atoms. This planarity can influence the three-dimensional presentation of substituents and affect molecular recognition events. The cyclopropyl-amino substituent maintains similar conformational preferences across all three heterocyclic systems, but the electronic environment provided by each ring system subtly influences the nitrogen hybridization and consequently the barrier to rotation around the carbon-nitrogen bond.

Properties

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(16-8-9)17-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUDGRKLRQDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675244
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-33-3
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Amination and Borylation

This method begins with a halogenated pyrimidine precursor, typically 5-bromo-2-chloropyrimidine. The cyclopropylamine group is introduced first via nucleophilic aromatic substitution (NAS) or palladium-catalyzed amination, followed by Miyaura borylation to install the boronate ester.

Key Steps :

  • Amination : Reacting 5-bromo-2-chloropyrimidine with cyclopropylamine in the presence of a base (e.g., potassium carbonate) at 80–100°C in dimethylformamide (DMF).

  • Borylation : Treating the intermediate 5-bromo-N-cyclopropylpyrimidin-2-amine with bis(pinacolato)diboron (B2Pin2) using a palladium catalyst (e.g., Pd(dppf)Cl2) and sodium acetate in DMF under microwave irradiation at 150°C.

Boronate Ester Installation Prior to Amination

In this route, the boronate ester is introduced at the 5-position of a 2-chloropyrimidine precursor, followed by amination at the 2-position. This sequence avoids potential side reactions during borylation caused by the amine group’s nucleophilicity.

Advantages :

  • Higher yields due to reduced steric hindrance during borylation.

  • Compatibility with moisture-sensitive reagents.

Detailed Reaction Conditions and Optimization

Miyaura Borylation

The Miyaura reaction is critical for installing the boronate ester. Optimal conditions derived from analogous syntheses include:

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Pd(dppf)Cl2 (5 mol%)Enhances oxidative addition
Solvent DMFPolar aprotic, stabilizes intermediates
Base Sodium acetateNeutralizes HBr byproduct
Temperature 150°C (microwave)Accelerates reaction kinetics
Time 1 hourBalances conversion and degradation

Example Procedure :
A mixture of 5-bromo-N-cyclopropylpyrimidin-2-amine (1.0 mmol), B2Pin2 (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and sodium acetate (3.0 mmol) in DMF (4 mL) is heated under microwave irradiation at 150°C for 1 hour. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to yield the boronate ester (83% yield).

Buchwald-Hartwig Amination

For substrates resistant to NAS, palladium-catalyzed amination proves effective:

ParameterOptimal Condition
Catalyst Pd2(dba)3/XPhos
Ligand XPhos (10 mol%)
Base Cs2CO3
Solvent Toluene
Temperature 110°C

This method achieves >90% conversion but requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing challenges in heat management, catalyst recovery, and purification:

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reaction homogeneity.

  • Conditions : Residence time of 10–15 minutes at 150°C with Pd immobilized on a solid support.

Purification Techniques

  • Crystallization : The final product is recrystallized from ethanol/water (4:1) to achieve >95% purity.

  • Chromatography : Reserved for high-purity batches intended for pharmaceutical applications.

Analytical Characterization

Critical quality control metrics include:

TechniqueKey Data
1H NMR δ 0.5–1.5 (cyclopropyl CH2), 7.5–9.0 (pyrimidine H)
11B NMR δ 30–35 (boronate ester)
HRMS m/z 261.13 [M+H]+
HPLC Retention time: 8.2 min (C18 column)

The compound exhibits moisture sensitivity, necessitating storage under argon at 2–8°C .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids or proteins, modulating their function .

Comparison with Similar Compounds

Structural Analogues with Alkylamine Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
N-Cyclopropyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine (Target) C₁₃H₁₉BN₃O₂ ~259.8 1218789-33-3 Cyclopropylamine
N-Isopropyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine C₁₃H₂₂BN₃O₂ 263.15 1218791-46-8 Isopropylamine
N-Propyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine C₁₃H₂₂BN₃O₂ 263.15 1218791-47-9 Propylamine
N-Ethyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine C₁₂H₂₀BN₃O₂ 249.12 1218791-44-6 Ethylamine

Key Differences :

  • Electronic Effects : Cyclopropylamine may exhibit moderate electron donation due to its sp³-hybridized nitrogen, whereas bulkier isopropyl groups could hinder coupling reactivity .
  • Synthetic Utility : The N-ethyl analog (CAS 1218791-44-6) is smaller, which may improve reaction kinetics in cross-couplings but reduce stability in polar solvents .

Analogues with Bulky or Aromatic Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
N-Benzyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine C₁₇H₂₀BN₃O₂ 309.18 1218789-30-0 Benzylamine
N-Isobutyl-N-methyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine C₁₄H₂₅BN₃O₂ 278.19 1015242-06-4 Isobutyl-methylamine

Key Differences :

  • Benzyl Group (CAS 1218789-30-0) : The aromatic ring increases hydrophobicity and may impede coupling efficiency due to steric hindrance .
  • Isobutyl-Methylamine (CAS 1015242-06-4): Branched substituents enhance solubility in non-polar solvents but may reduce bioavailability in aqueous systems .

Electronically Modified Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
5-(Dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine C₁₃H₁₆BF₃N₃O₂ 309.10 944401-58-5 Trifluoromethyl
3-Chloro-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Chlorine + methylamine

Key Differences :

  • Trifluoromethyl Group (CAS 944401-58-5) : Strong electron-withdrawing effect enhances electrophilicity of the boronate, accelerating Suzuki reactions .
  • Chlorine Substituent (CAS 1257432-01-1) : Adds electrophilic character but may introduce toxicity concerns in drug development .

Reactivity in Cross-Coupling Reactions

  • The target compound’s cyclopropyl group balances steric bulk and electronic neutrality, making it suitable for couplings requiring moderate reactivity .
  • N-Benzyl analogs (e.g., CAS 1218789-30-0) show reduced yields in couplings with sterically demanding partners due to hindered boron accessibility .

Pharmacological Relevance

  • Trifluoromethyl-substituted analogs (e.g., CAS 944401-58-5) are used in kinase inhibitors, leveraging their enhanced metabolic stability .
  • The cyclopropylamine moiety in the target compound may improve blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H21BN2O3
  • CAS Number : 1201644-52-1
  • Molecular Weight : 246.12 g/mol

The compound features a pyrimidine core substituted with a cyclopropyl group and a dioxaborolane moiety, which influences its biological activity.

This compound exhibits various biological activities through different mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value in the low nanomolar range (approximately 8 nM), indicating potent activity against this target .
  • Antiparasitic Activity : The inclusion of the cyclopropyl group has been associated with maintaining antiparasitic activity against certain pathogens. For example, derivatives with cyclopropyl substitutions demonstrated EC50 values as low as 0.011 μM against specific parasites .
  • Metabolic Stability : The metabolic stability of the compound is influenced by its structural components. While the cyclopropyl group contributes to biological activity, it may also lead to increased metabolic degradation in liver microsomes .

Biological Activity Data

The following table summarizes key biological activity data for this compound and its derivatives:

CompoundTargetIC50 (nM)EC50 (μM)Notes
N-Cyclopropyl derivativeGSK-3β8-Potent inhibitor
N-Cyclopropyl derivativeAntiparasitic-0.011Maintains activity
N-Cyclopropyl derivativeMetabolic Stability--Increased degradation observed

Case Studies and Research Findings

Research studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Research : A study demonstrated that compounds with similar dioxaborolane structures exhibited anticancer properties by inhibiting specific kinases involved in cancer progression . This suggests that N-Cyclopropyl derivatives may also have applications in oncology.
  • Antiparasitic Efficacy : In vitro studies have shown that cyclopropyl-substituted compounds maintain significant antiparasitic activity against protozoan parasites. The structural modifications enhance solubility and bioavailability while retaining efficacy .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of N-Cyclopropyl derivatives reveal favorable absorption and distribution characteristics. However, further optimization is needed to improve metabolic stability without compromising potency .

Q & A

Q. What synthetic routes are commonly employed for laboratory-scale preparation of N-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

A stepwise approach is typically used: (i) formation of the pyrimidine core via condensation reactions, (ii) introduction of the cyclopropylamine group at the 2-position via nucleophilic substitution or Buchwald-Hartwig amination, and (iii) installation of the boronate ester at the 5-position using Miyaura borylation (e.g., Pd-catalyzed cross-coupling with bis(pinacolato)diboron). Optimization of reaction conditions (e.g., catalyst loading, temperature) is critical for yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry and purity. The cyclopropyl group’s protons appear as distinct multiplets (~δ 0.5–1.5 ppm), while the pyrimidine ring protons resonate at δ 7.5–9.0 ppm.
  • 11B NMR : Verify boronate ester integrity (signal near δ 30–35 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (exact mass: 277.184 g/mol) .

Q. How should researchers handle stability issues during storage?

The boronate ester is moisture-sensitive. Store under inert atmosphere (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF, DMF). Use molecular sieves or desiccants to prevent hydrolysis .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronate ester?

  • Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 for aryl/heteroaryl halides.
  • Base : K2CO3 or CsF in THF/H2O mixtures.
  • Temperature : 80–100°C under microwave irradiation for rapid coupling.
  • Steric Effects : The cyclopropyl group may hinder reactivity; use excess boronate (1.5–2.0 equiv) for sterically demanding substrates .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX or OLEX2 software is ideal. Challenges include crystal growth due to the compound’s low melting point. Use slow evaporation in DCM/hexane mixtures. The boronate ester’s geometry (trigonal planar boron) and pyrimidine planarity are key validation metrics .

Q. What computational methods elucidate the cyclopropyl group’s electronic impact on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The cyclopropyl group’s hyperconjugative effects may alter the pyrimidine ring’s electrophilicity, affecting cross-coupling rates .

Q. How do researchers address contradictions in reported synthetic yields?

Variability often stems from Pd catalyst purity or boronate hydrolysis. Implement rigorous drying of reagents/solvents and monitor reaction progress via TLC/LC-MS. Reproducibility improves with controlled moisture levels (e.g., glovebox conditions) .

Q. Can this compound act as a ligand in transition-metal catalysis?

The pyrimidine amine may coordinate to metals (e.g., Pd, Cu) via its lone pairs. Test catalytic activity in model reactions (e.g., C–N coupling) and compare turnover numbers with/without the ligand. Stability under catalytic conditions must be verified via 11B NMR .

Q. What analytical workflows identify byproducts in cross-coupling reactions?

  • LC-MS : Detect deboronation products (e.g., pyrimidine without boronate).
  • HPLC-PDA : Quantify residual starting materials.
  • Isolation via Prep-TLC : Characterize unexpected adducts (e.g., homocoupling products) .

Q. How does solvent polarity influence boronate ester reactivity?

Polar aprotic solvents (DMF, DMSO) stabilize the boronate transition state in Suzuki reactions but may increase hydrolysis risk. Mixed solvent systems (e.g., THF/H2O) balance reactivity and stability .

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